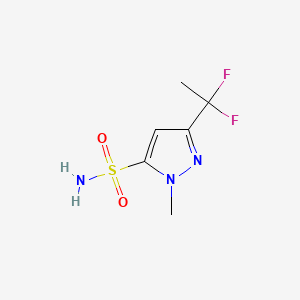
3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoroethyl group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition-metal catalysts, such as nickel, is crucial in facilitating the difluoroethylation process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: The compound is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes. The difluoroethyl group can mimic other functional groups, allowing the compound to bind to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can act as a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a reagent in the synthesis of difluoroethylated compounds.
3-(1,1-Difluoroethyl)benzaldehyde: Another compound with a difluoroethyl group, used in various chemical reactions.
Uniqueness
3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is unique due to its specific combination of the difluoroethyl group with the pyrazole ring and sulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H9F2N3O2S |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H9F2N3O2S/c1-6(7,8)4-3-5(11(2)10-4)14(9,12)13/h3H,1-2H3,(H2,9,12,13) |
InChI Key |
HBKURLPSINVWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)S(=O)(=O)N)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


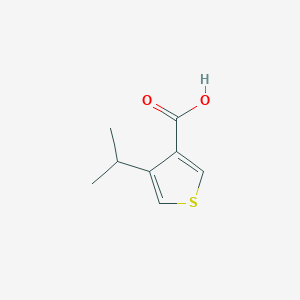

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
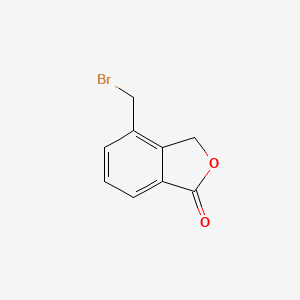
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
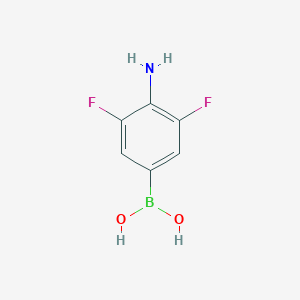
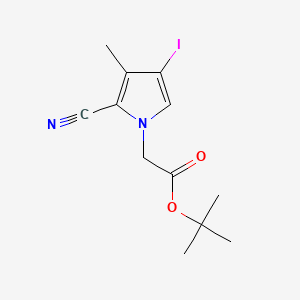
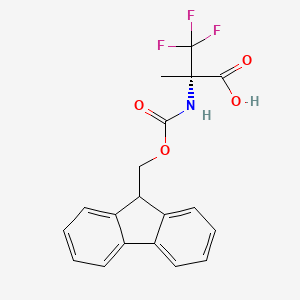
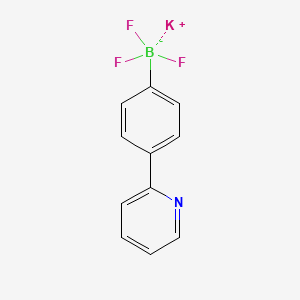
![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
